

# 2-Chloro-2-(3-chloro-phenyl)-ethanol physical properties

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: 2-Chloro-2-(3-chloro-phenyl)-ethanol

CAS No.: 886365-85-1

Cat. No.: B1359259

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## Technical Profile: 2-Chloro-2-(3-chlorophenyl)ethanol

### Critical Regioisomer Analysis & Properties Guide[1] Part 1: Executive Summary & Chemical Identity

2-Chloro-2-(3-chlorophenyl)ethanol (CAS: 886365-85-1) is a specific regioisomer of the more commonly utilized pharmaceutical intermediate, 2-chloro-1-(3-chlorophenyl)ethanol (CAS: 106262-93-5).[1][2]

In drug development—specifically in the synthesis of

-adrenergic receptor agonists like Mirabegron—this molecule primarily appears as a critical regioisomer impurity.[1] Its presence is a direct consequence of the lack of regioselectivity during the ring-opening of 3-chlorostyrene oxide.[1] Distinguishing between the 2-chloro-2-phenyl (impurity) and 2-chloro-1-phenyl (target) isomers is vital for maintaining the

enantiomeric and chemical purity required for API (Active Pharmaceutical Ingredient) release.  
[1]

Chemical Structure & Nomenclature:

- IUPAC Name: 2-Chloro-2-(3-chlorophenyl)ethanol[1][2][3][4][5][6]

- Common Synonym:

-Chloro-

-(3-chlorophenyl)ethyl alcohol[1]

- CAS Number: 886365-85-1[1][2][3][4][5][6]

- Molecular Formula:

[5][6]

- Molecular Weight: 191.05 g/mol [5]

## Part 2: Physical & Chemical Properties[5]

Due to its status as a specialized impurity rather than a bulk commodity, experimental physical data for this specific isomer is sparse in public literature compared to its 1-aryl counterpart.[1] The values below synthesize available experimental fragments with high-confidence predictive models (ACD/Labs, EPISuite) used in process chemistry.

### Table 1: Physicochemical Profile[7]

Property	Value / Range	Confidence Level	Relevance
Physical State	Viscous Liquid to Low-Melting Solid	High	Handling/Transfer
Boiling Point	285°C ± 20°C (at 760 mmHg)	Predicted	Distillation requires high vacuum
Melting Point	35–45°C (Estimated)	Medium	May solidify in cold storage
Density	1.328 ± 0.06 g/cm <sup>3</sup>	Predicted	Phase separation extraction
LogP (Octanol/Water)	2.25 ± 0.30	High	Lipophilicity/Extraction solvent selection
pKa (Hydroxyl)	13.5 ± 0.20	Predicted	Deprotonation requires strong base
Solubility	DMSO, Methanol, DCM, Ethyl Acetate	Experimental	Process solvent compatibility
Water Solubility	Low (< 1 mg/mL)	High	Aqueous workup efficiency

“

*Technical Note: The boiling points of the 1-aryl and 2-aryl isomers are within 2–5°C of each other, rendering separation by simple distillation ineffective.[1] Chromatographic separation (HPLC) or kinetic resolution is required.[1]*

## Part 3: Synthesis & Formation Mechanism[1][8]

The formation of 2-chloro-2-(3-chlorophenyl)ethanol occurs primarily during the hydrochlorination of 3-chlorostyrene oxide.[1] Understanding the mechanism is the only way to control the ratio of the target product vs. this impurity.[1]

## The Regioselectivity Problem

The reaction of an epoxide with HCl (or chlorinating agents) is governed by the competition between

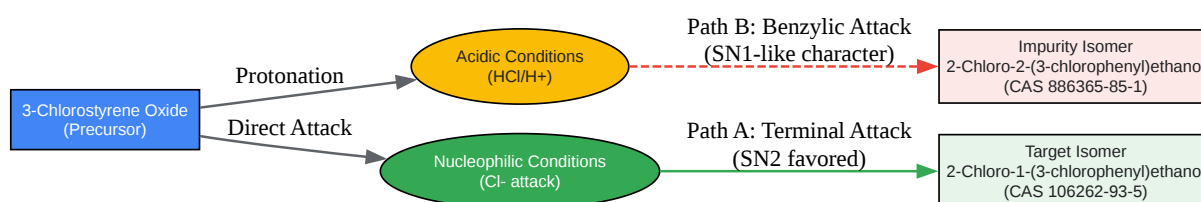
-like and

-like pathways:

- Path A (Target): Attack at the less hindered carbon (C2).[1] This follows an  $S_N2$  mechanism, typically favored under basic or neutral conditions, yielding 2-chloro-1-(3-chlorophenyl)ethanol.[1]
- Path B (Impurity - CAS 886365-85-1): Attack at the benzylic carbon (C1).[1][5] This follows an  $S_N1$ -like mechanism where the bond weakens at the benzylic position due to resonance stabilization of the developing positive charge.[1] This is favored under acidic conditions.[1]

## Visualization of Reaction Pathways

The following diagram illustrates the divergent pathways.



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Figure 1: Divergent synthesis pathways. Path B (red) leads to the formation of the 2-chloro-2-phenyl impurity described in this guide.[1]

## Part 4: Analytical Characterization (Differentiation)

Since the isomers have identical mass (MW 191.05), LC-MS alone is insufficient for identification without chromatographic resolution.[1] Proton NMR (

-NMR) is the definitive method for structural confirmation.[1]

## 1. NMR Shift Diagnostics

- Target Isomer (1-aryl): The methine proton (-OH) is benzylic and attached to oxygen. It typically appears downfield around 4.8–5.0 ppm as a doublet of doublets.[1] The methylene protons (-Cl) appear around 3.6–3.8 ppm.[1]
- Impurity Isomer (2-aryl - CAS 886365-85-1): The methine proton (-Cl) is benzylic but attached to chlorine.[1] Due to the heavy atom effect and deshielding, this proton shifts, but the key differentiator is the methylene group (-OH).[1] The -OH protons will appear as a multiplet around 3.9–4.1 ppm, distinct from the chloromethyl group of the target.[1]

## 2. HPLC Method Parameters

To separate the regioisomers for quality control (QC):

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).[1]
- Mobile Phase: Water (0.1% ) / Acetonitrile gradient.[1]
- Elution Order: The 2-chloro-2-phenyl isomer (Impurity) is slightly more lipophilic due to the internal chlorine shielding and typically elutes after the 1-aryl target isomer, though retention times are close.[1]

## Part 5: Safety & Handling Protocols

Hazard Classification: As a halogenated alcohol and close structural analog to known toxic chlorohydrins, this compound must be treated as Acute Toxic and Genotoxic.[1]

## Self-Validating Handling System

- Containment: All weighing and transfer must occur within a certified fume hood.
- PPE: Nitrile gloves (double-gloved recommended due to permeation risk of chlorinated solvents), safety goggles, and lab coat.[1]
- Deactivation: In case of spill, do not just wipe.[1] Treat with a dilute alkaline solution (e.g., NaOH) to force cyclization to the epoxide (which is volatile but easier to contain/hydrolyze) or degrade via oxidation, then absorb on vermiculite.[1]

Storage:

- Temperature: 2–8°C (Refrigerator).
- Atmosphere: Inert gas (Argon/Nitrogen).[1] Halohydrins are prone to spontaneous cyclization to epoxides or polymerization upon exposure to moisture and heat.[1]

## References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11469563, 2-Chloro-1-(3-chlorophenyl)ethanol. (Note: Discusses the primary isomer and associated chlorohydrin chemistry). Retrieved from [[Link](#)]

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- To cite this document: BenchChem. [2-Chloro-2-(3-chloro-phenyl)-ethanol physical properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1359259/docs#2-chloro-2-3-chloro-phenyl-ethanol-physical-properties\]](https://www.benchchem.com/product/b1359259/docs#2-chloro-2-3-chloro-phenyl-ethanol-physical-properties)

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